molecular formula C11H11NO4 B1331174 4,7-Dimethoxy-1H-indole-2-carboxylic acid CAS No. 31271-83-7

4,7-Dimethoxy-1H-indole-2-carboxylic acid

Cat. No. B1331174
CAS RN: 31271-83-7
M. Wt: 221.21 g/mol
InChI Key: FJWNGDWJFIQNEG-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS Number: 31271-83-7) is a synthetic compound that belongs to the indole family. It has a molecular weight of 221.21 .


Molecular Structure Analysis

The InChI code for 4,7-Dimethoxy-1H-indole-2-carboxylic acid is 1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its melting point is between 204-205°C .

Scientific Research Applications

Pharmacology

4,7-Dimethoxy-1H-indole-2-carboxylic acid: has shown potential in pharmacological research due to its structural similarity to compounds that exhibit anti-inflammatory and analgesic activities . Its indole core is a common motif in many pharmacologically active molecules, and modifications to this core can lead to new therapeutic agents.

Material Science

In material science, the compound’s ability to form stable crystalline structures makes it a candidate for the development of new materials with specific optical or electronic properties. Its solid-state characteristics, such as a melting point of 204-205°C, suggest its stability under various conditions .

Agricultural Research

The indole moiety is significant in plant biology and agriculture, as it is structurally related to plant growth hormones like auxins4,7-Dimethoxy-1H-indole-2-carboxylic acid could be used to synthesize derivatives that mimic or inhibit the action of these hormones, potentially leading to new agricultural chemicals .

Environmental Studies

This compound could be involved in environmental studies, particularly in the analysis of soil and water contaminants. Its derivatives may serve as markers or reagents in the detection of environmental pollutants .

Biochemistry Research

In biochemistry, 4,7-Dimethoxy-1H-indole-2-carboxylic acid can be used as a building block for synthesizing complex molecules. It could play a role in studying enzyme-substrate interactions or in the development of inhibitors for specific biochemical pathways .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,7-dimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNGDWJFIQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333509
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31271-83-7
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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